
3,5-Dimethylphenylthiourea
Overview
Description
3,5-Dimethylphenylthiourea (CAS No. 97480-60-9) is an organosulfur compound with the molecular formula C₉H₁₂N₂S and a molecular weight of 180.27 g/mol . It is synthesized by reacting 3,5-dimethylaniline with ammonium thiocyanate in the presence of hydrochloric acid, followed by refluxing and crystallization from ethanol . The compound is characterized by its thiourea core (–NH–C(=S)–NH–) substituted with a 3,5-dimethylphenyl group. Key identifiers include its InChIKey (XOAYHDJRYDSPJZ-UHFFFAOYSA-N) and applications in chemical research as a reagent or intermediate .
Preparation Methods
3,5-Dimethylphenylthiourea is typically synthesized by reacting dimethylaniline with thiourea. The reaction involves heating dimethylaniline and thiourea, followed by cooling to crystallize the pure product . Industrial production methods may involve similar processes but on a larger scale, ensuring higher yields and purity.
Chemical Reactions Analysis
3,5-Dimethylphenylthiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3,5-Dimethylphenylthiourea has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other thiourea derivatives.
Medicine: Research has explored its potential use in developing new therapeutic agents due to its biological activities.
Industry: It is used in the production of dyes, elastomers, and other industrial materials.
Mechanism of Action
The mechanism of action of 3,5-Dimethylphenylthiourea involves its interaction with various molecular targets and pathways. It can inhibit enzymes by binding to their active sites, thereby affecting their activity. For example, it may act as a tyrosinase inhibitor, which is involved in the oxidation of tyrosine to DOPA and further to DOPA-quinone . This inhibition can lead to various biological effects, including anti-inflammatory and antioxidant activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Thiourea Derivatives
Thiourea derivatives are widely studied for their diverse chemical and biological properties.
Substituent Position Isomers
2,4-Dimethylphenylthiourea and 2,5-Dimethylphenylthiourea
- Structural Difference : Methyl groups are positioned at the 2,4- or 2,5-positions of the phenyl ring instead of 3,5-positions .
- Impact : Altered steric and electronic effects due to substituent positions may influence reactivity and solubility. For example, para-substituted derivatives (e.g., 3,5-dimethyl) often exhibit higher symmetry and crystallinity compared to ortho/meta isomers.
- Applications : Positional isomers are used in coordination chemistry and as intermediates in agrochemical synthesis .
Halogen-Substituted Derivatives
1-(3,5-Dichlorophenyl)-2-thiourea
- Structural Difference : Chlorine atoms replace methyl groups at the 3,5-positions .
- Impact :
- Synthesis : Likely synthesized from 3,5-dichloroaniline and ammonium thiocyanate, analogous to the methyl derivative .
Complex Heterocyclic Derivatives
1-(3,5-Dimethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea
- Structural Difference : A 2-(indol-3-yl)ethyl group is appended to the thiourea nitrogen .
- Impact: Enhanced Bioactivity: The indole moiety may confer interactions with biological targets (e.g., enzymes or DNA) due to its planar aromatic structure and hydrogen-bonding capability. Pharmaceutical Potential: Such hybrids are explored for antitumor or antiviral applications .
(RC,SFe)-1-[3,5-Bis(trifluoromethyl)phenyl]-3-{1-[2-(diphenylphosphanyl)ferrocenyl]ethyl}thiourea
Biological Activity
3,5-Dimethylphenylthiourea (DMPTU) is a thiourea derivative that has garnered significant attention in pharmacological research due to its diverse biological activities. This article explores the compound's mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound is characterized by its molecular formula . The structure includes a phenyl ring substituted with two methyl groups at the 3 and 5 positions, which enhances its lipophilicity and potential biological activity. The thiourea functional group contributes to its reactivity and interactions with biological macromolecules.
The biological activity of DMPTU is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : DMPTU has been identified as an inhibitor of several key enzymes involved in metabolic pathways. For instance, it acts as a tyrosinase inhibitor , which is crucial in the biosynthesis of melanin from tyrosine. This property makes it relevant for studies on pigmentation disorders and certain types of skin cancer .
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can mitigate oxidative stress in cells. This activity is essential for protecting cellular components from damage caused by free radicals.
- Antibacterial and Anticancer Properties : Research indicates that DMPTU possesses antibacterial effects against various pathogens and anticancer activity by inducing apoptosis in cancer cell lines .
Biological Activities
The following table summarizes the key biological activities associated with this compound:
Case Studies and Research Findings
- Diabetes Management Study : A study investigated the effects of DMPTU on diabetes-associated enzymes such as α-amylase and α-glucosidase. The results demonstrated that DMPTU significantly inhibited these enzymes, leading to improved glucose metabolism in diabetic rat models. The compound showed an IC50 value of 47.9 µM against α-glucosidase, indicating its potential as a therapeutic agent for diabetes management .
- Anticancer Activity Research : In vitro studies have shown that DMPTU induces apoptosis in various cancer cell lines through the activation of caspases and modulation of apoptotic pathways. This suggests its potential as a lead compound for developing new anticancer therapies .
- Antioxidant Efficacy Analysis : The antioxidant capacity of DMPTU was assessed using various assays, revealing its ability to scavenge free radicals effectively. This property may contribute to its protective effects against oxidative stress-related diseases.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 3,5-Dimethylphenylthiourea and its derivatives?
The synthesis of this compound derivatives involves multi-step reactions requiring precise control of conditions such as temperature, solvent choice (e.g., anhydrous solvents for moisture-sensitive steps), and stoichiometric ratios. For example, thiourea moieties are often introduced via nucleophilic substitution or condensation reactions. Intermediate purification steps, such as column chromatography or recrystallization, are critical to isolate high-purity products. Structural confirmation relies on techniques like nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) .
Q. How can researchers validate the structural integrity of this compound compounds?
Structural validation typically employs a combination of spectroscopic and chromatographic methods:
- NMR spectroscopy : H and C NMR identify proton environments and carbon frameworks, with peaks corresponding to aromatic protons (6.5–7.5 ppm) and thiourea NH groups (8–10 ppm) .
- HRMS : Confirms molecular weight and isotopic patterns.
- HPLC : Assesses purity (>95% is standard for pharmacological studies) .
Crystallographic analysis (e.g., X-ray diffraction) may also resolve 3D structures, though this requires high-quality single crystals .
Advanced Research Questions
Q. What experimental strategies address contradictions in bioactivity data for this compound derivatives?
Contradictions in bioactivity data may arise from differences in experimental models, dosing protocols, or compound stability. To resolve these:
- Standardize assays : Use validated cell lines (e.g., HEK293 for receptor studies) or animal models (e.g., rodent neuropharmacology models) .
- Control compound stability : Monitor degradation under assay conditions (e.g., pH, temperature) via LC-MS.
- Statistical rigor : Employ replicates and meta-analysis to identify outliers. For instance, dopamine-beta-hydroxylase inhibition studies require correlating enzyme activity with behavioral outcomes (e.g., locomotor activity in rats) .
Q. How can researchers optimize reaction yields for this compound derivatives?
Yield optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity in thiourea-forming steps .
- Catalysis : Lewis acids (e.g., ZnCl) or bases (e.g., triethylamine) accelerate condensation reactions.
- Temperature gradients : Stepwise heating (e.g., 60°C → reflux) minimizes side reactions.
Post-reaction workup, such as aqueous extraction or silica gel filtration, removes unreacted precursors .
Q. What methodologies support structure-activity relationship (SAR) studies of this compound?
SAR studies require systematic modifications to the core structure:
- Substituent variation : Introduce electron-withdrawing/donating groups (e.g., -CF, -OCH) to the phenyl ring to assess electronic effects.
- Bioisosteric replacement : Replace the thiourea group with urea or carbamate to evaluate hydrogen-bonding contributions.
- Pharmacological profiling : Test derivatives in target-specific assays (e.g., receptor binding, enzyme inhibition) and correlate results with computational docking studies (e.g., AutoDock Vina for binding energy predictions) .
Q. Data Analysis and Interpretation
Q. How should researchers handle crystallographic data discrepancies in this compound derivatives?
Crystallographic discrepancies (e.g., bond length variations) may arise from disorder or refinement errors. Mitigation strategies include:
- Validation tools : Use checkCIF to identify alerts (e.g., "ADDSYM" for missed symmetry) .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H-bonding, π-stacking) to confirm packing motifs .
- Multi-method refinement : Compare results from SHELXL and SIR2014 software to ensure consistency .
Properties
IUPAC Name |
(3,5-dimethylphenyl)thiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2S/c1-6-3-7(2)5-8(4-6)11-9(10)12/h3-5H,1-2H3,(H3,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOAYHDJRYDSPJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50352965 | |
Record name | 3,5-Dimethylphenylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50352965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97480-60-9 | |
Record name | 3,5-Dimethylphenylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50352965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3,5-dimethylphenyl)thiourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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